![molecular formula C27H22N2O6 B2831364 2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 866588-63-8](/img/structure/B2831364.png)

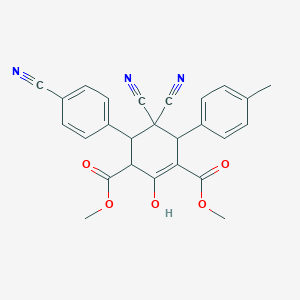

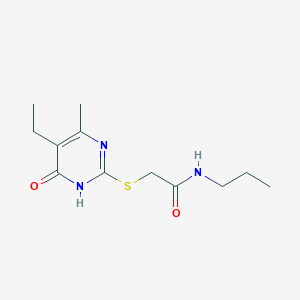

2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-ethoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-ethoxyphenyl)acetamide, also known as BOQA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BOQA is a member of the quinoline family and has been shown to exhibit various biological activities.

Applications De Recherche Scientifique

Anion Coordination and Structural Orientation

Research on similar amide derivatives has highlighted their unique spatial orientations when coordinating with anions. For instance, certain amide derivatives exhibit tweezer-like geometries that facilitate the self-assembly of molecules through weak interactions, resulting in channel-like structures. This property is crucial for designing molecular structures with specific functions and can be applied to develop sensors or materials for separation processes (Kalita & Baruah, 2010).

Catalysis and Synthesis of Complex Molecules

Another area of application is in catalysis and the synthesis of complex molecules. For example, research into the preparation of pincer-functionalized catalysts for ketone reduction demonstrates the utility of certain benzoyl acetamide derivatives in facilitating chemical reactions. These catalysts are instrumental in the efficient synthesis of compounds, which can be pivotal in pharmaceutical manufacturing and material science (Facchetti et al., 2016).

Asymmetric Hydrogenation

Compounds related to 2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-ethoxyphenyl)acetamide have been used in the development of ligands for rhodium-catalyzed asymmetric hydrogenation. This process is vital for creating chiral pharmaceutical ingredients, demonstrating the compound's relevance in producing enantiomerically pure substances, which are essential for drug development (Imamoto et al., 2012).

Photocyclisation Reactions

Photocyclisation studies involving related quinoxaline derivatives have led to the formation of colored indolo[1,2-a]quinoxalines. This reaction is significant for the synthesis of novel organic compounds with potential applications in dye manufacturing and electronic devices like organic light-emitting diodes (OLEDs) (Atfah et al., 1990).

Multifunctional Aldose Reductase Inhibitors

Quinoxalin-2(1H)-one-based derivatives, closely related to the chemical structure of interest, have shown potent and selective effects on aldose reductase inhibition. This enzyme plays a role in diabetic complications, and its inhibition can help manage or treat diabetes-related disorders. Some derivatives also exhibit antioxidant activity, highlighting their potential as multifunctional agents for therapeutic applications (Qin et al., 2015).

Propriétés

IUPAC Name |

2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O6/c1-2-33-19-10-8-18(9-11-19)28-25(30)15-29-14-21(26(31)17-6-4-3-5-7-17)27(32)20-12-23-24(13-22(20)29)35-16-34-23/h3-14H,2,15-16H2,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYVSGJGZXMKPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methoxy-9-methyl-2-oxadispiro[2.0.34.23]nonane](/img/structure/B2831286.png)

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2831288.png)

![6-Amino-5-[(4-fluorophenyl)methylideneamino]-2-oxo-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile](/img/structure/B2831289.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2831290.png)

![3-[(3-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2831291.png)